molecular formula C20H23ClN2O2 B4407512 1-{4-[2-(benzyloxy)phenoxy]butyl}-1H-imidazole hydrochloride

1-{4-[2-(benzyloxy)phenoxy]butyl}-1H-imidazole hydrochloride

Cat. No. B4407512
M. Wt: 358.9 g/mol
InChI Key: BUHOIDUJHAGOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[2-(benzyloxy)phenoxy]butyl}-1H-imidazole hydrochloride, commonly known as BIBB 515, is a selective dopamine D3 receptor antagonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

BIBB 515 acts as a selective dopamine D3 receptor antagonist. It binds to the D3 receptor and blocks the effects of dopamine on this receptor. This results in a decrease in the activity of the mesolimbic and mesocortical dopamine systems, which are implicated in the pathophysiology of various diseases.
Biochemical and Physiological Effects:
BIBB 515 has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the activity of the mesolimbic and mesocortical dopamine systems, which are implicated in the pathophysiology of various diseases. BIBB 515 has also been shown to decrease the levels of extracellular dopamine in the nucleus accumbens, and to decrease the locomotor activity of rats. Additionally, BIBB 515 has been shown to decrease the reinforcing effects of cocaine and amphetamine.

Advantages and Limitations for Lab Experiments

BIBB 515 has several advantages for lab experiments. It is a selective dopamine D3 receptor antagonist, which makes it a useful tool for studying the role of the D3 receptor in various diseases. It has also been shown to have a high affinity for the D3 receptor, which makes it a useful ligand for studying the receptor. However, BIBB 515 has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. Additionally, it has poor blood-brain barrier permeability, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of BIBB 515. One potential direction is to investigate its potential therapeutic applications in various diseases, such as Parkinson's disease, schizophrenia, drug addiction, and depression. Another potential direction is to develop more potent and selective D3 receptor antagonists that have better pharmacokinetic properties. Additionally, the development of imaging agents that can be used to visualize the D3 receptor in vivo may be useful for studying the role of the receptor in various diseases.

Scientific Research Applications

BIBB 515 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, drug addiction, and depression. It has been shown to have a high affinity for dopamine D3 receptors, which are predominantly expressed in the mesolimbic and mesocortical regions of the brain. BIBB 515 has been shown to block the effects of dopamine on these receptors, which may be beneficial in treating these diseases.

properties

IUPAC Name

1-[4-(2-phenylmethoxyphenoxy)butyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c1-2-8-18(9-3-1)16-24-20-11-5-4-10-19(20)23-15-7-6-13-22-14-12-21-17-22;/h1-5,8-12,14,17H,6-7,13,15-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHOIDUJHAGOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCCCN3C=CN=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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